molecular formula C6H4ClN3 B3254090 4-Chloro-1H-pyrrolo[2,3-d]pyridazine CAS No. 23200-60-4

4-Chloro-1H-pyrrolo[2,3-d]pyridazine

Cat. No.: B3254090
CAS No.: 23200-60-4
M. Wt: 153.57 g/mol
InChI Key: VSSKAVWLIZKBSB-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-d]pyridazine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 and a molecular weight of 152.58 . It is used in early discovery research .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to this compound, has been reported . The synthesis involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its SMILES string is Clc1nccc2[nH]ccc12 . The compound has a high kinetic stability, as indicated by a large HOMO–LUMO energy gap .

Safety and Hazards

The safety data sheet for a similar compound, 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

The future directions for research on 4-Chloro-1H-pyrrolo[2,3-d]pyridazine and related compounds could involve further exploration of their biological activities . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSKAVWLIZKBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=NC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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